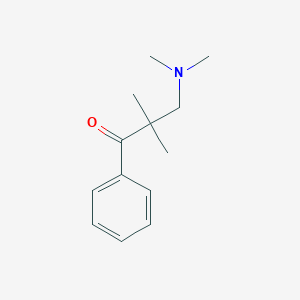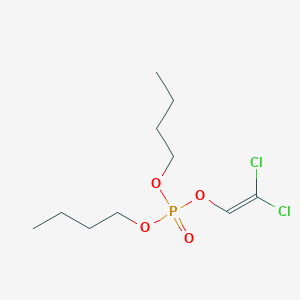
5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Dinoseb, and it is a member of the dinitrophenol family of chemicals. Dinoseb is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. It has been used as a herbicide, insecticide, and fungicide in the past, but its use has been restricted due to its toxicity.
Mécanisme D'action
Dinoseb is a mitochondrial uncoupler, which means that it disrupts the electron transport chain in mitochondria. This disruption leads to a decrease in ATP production and an increase in oxygen consumption. The uncoupling effect of dinoseb is due to its ability to transport protons across the mitochondrial membrane, which dissipates the proton gradient that drives ATP synthesis.
Effets Biochimiques Et Physiologiques
Dinoseb has been shown to have a variety of biochemical and physiological effects on living organisms. It has been shown to cause oxidative stress, mitochondrial dysfunction, and apoptosis in cells. Dinoseb has also been shown to cause developmental abnormalities in animals, including neural tube defects and limb malformations.
Avantages Et Limitations Des Expériences En Laboratoire
Dinoseb has several advantages for use in lab experiments. It is a well-characterized compound, and its mechanism of action is well understood. Dinoseb is also relatively stable and can be stored for long periods without degradation. However, dinoseb is highly toxic, and its use requires careful handling and disposal.
Orientations Futures
There are several future directions for research on dinoseb. One area of interest is the development of new mitochondrial uncouplers that are less toxic than dinoseb. Another area of interest is the investigation of the effects of dinoseb on the gut microbiome. Recent studies have shown that mitochondrial dysfunction can lead to changes in the gut microbiome, and dinoseb may be a useful tool for investigating these effects. Finally, dinoseb may have potential applications in cancer therapy, as mitochondrial dysfunction is a hallmark of many types of cancer cells.
Méthodes De Synthèse
Dinoseb can be synthesized by reacting 2,4-dichloronitrobenzene with 2-nitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
Dinoseb has been extensively studied in scientific research due to its unique properties. It has been used as a model compound to study the mechanism of action of dinitrophenols. Dinoseb has also been used as a tool to investigate the biochemical and physiological effects of dinitrophenols on living organisms.
Propriétés
Numéro CAS |
19036-42-1 |
|---|---|
Nom du produit |
5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl |
Formule moléculaire |
C12H6Cl2N2O4 |
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
4-chloro-2-(5-chloro-2-nitrophenyl)-1-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4/c13-7-1-3-11(15(17)18)9(5-7)10-6-8(14)2-4-12(10)16(19)20/h1-6H |
Clé InChI |
RRUWSUDQHGIWLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
5,5'-Dichloro-2,2'-dinitrobiphenyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)






![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)

